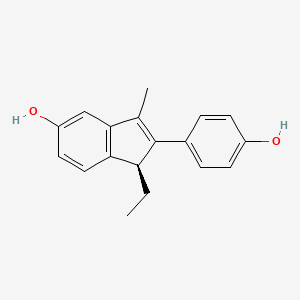

(S)-Indenestrol B

Description

Contextualization within Non-Steroidal Estrogens and Stilbene (B7821643) Analogs

(S)-Indenestrol B belongs to the broad class of compounds known as non-steroidal estrogens. Unlike endogenous steroidal estrogens such as estradiol (B170435), which possess a characteristic four-ring steroid nucleus, non-steroidal estrogens have diverse chemical structures but can still mimic the biological effects of natural estrogens. Many of these compounds, including the indenestrols, are structurally related to stilbene. Diethylstilbestrol (B1670540) (DES), a potent synthetic non-steroidal estrogen, is a well-known stilbene derivative. oup.comnih.gov The indenestrols are considered analogs and metabolites of DES. researchgate.netresearchgate.netnih.gov These compounds are characterized by a core structure that enables them to bind to estrogen receptors (ERs), which are ligand-dependent transcription factors that play a crucial role in various physiological processes. oup.com The study of stilbene analogs like this compound is vital for understanding how different chemical structures can elicit estrogenic responses and for developing selective ligands for estrogen receptor subtypes.

Historical Perspective on Indenestrol (B48675) Isomers and Analogs

The investigation of indenestrols is historically linked to research on the metabolism and activity of diethylstilbestrol (DES). researchgate.netresearchgate.netnih.gov Scientists identified Indenestrol A (IA) and Indenestrol B (IB) as structural isomers and metabolites of DES. oup.comresearchgate.netresearchgate.netnih.gov These compounds, despite having high binding affinity for the estrogen receptor, demonstrated weaker uterotropic (uterine growth-promoting) activity compared to estradiol or DES. nih.govresearchgate.netresearchgate.netnih.gov

A critical aspect of indenestrol chemistry is the presence of a chiral carbon, which means that both Indenestrol A and Indenestrol B exist as a mixture of two non-superimposable mirror images called enantiomers (S and R forms). oup.comresearchgate.netresearchgate.netoup.com Early research often utilized racemic mixtures (containing both enantiomers) of Indenestrol A and B. nih.gov However, to understand the structure-activity relationship more deeply, researchers developed methods, such as chiral high-pressure liquid chromatography, to separate the individual enantiomers of both IA and IB to greater than 98% purity. researchgate.netresearchgate.net This separation was crucial for dissecting the biological activity and receptor interactions of each specific stereoisomer, such as this compound. researchgate.netresearchgate.net

Rationale for Academic Investigation of this compound Stereochemistry and Biological Interactions

The primary rationale for investigating this compound is its utility as a stereochemical probe to understand the ligand-binding domain of the estrogen receptor. researchgate.netresearchgate.net While both Indenestrol A and B bind to the estrogen receptor with high affinity, their biological responses are complex and not always proportional to their binding strength. nih.govdiethylstilbestrol.co.uk This discrepancy prompted researchers to question whether the different biological activities could be attributed to the differential actions of their respective enantiomers. researchgate.netresearchgate.net

Studies on the separated enantiomers of Indenestrol A revealed a strong stereochemical preference by the estrogen receptor. The (S)-enantiomer of Indenestrol A (IA-S) was found to bind with high affinity, similar to DES, whereas the (R)-enantiomer (IA-R) showed dramatically lower binding affinity. researchgate.netresearchgate.net This discovery highlighted the sensitivity of the estrogen receptor to the specific 3D arrangement of the ligand.

In stark contrast, research showed that the estrogen receptor did not exhibit a significant binding preference for the enantiomers of Indenestrol B. researchgate.netresearchgate.netnih.gov Both the (S) and (R) enantiomers of Indenestrol B were found to bind to the mouse uterine estrogen receptor with similar, high affinities. oup.comoup.com

This intriguing finding made the Indenestrol B enantiomers, including this compound, ideal tools for further investigation. The fact that this compound and (R)-Indenestrol B bind with similar affinity but can elicit different downstream biological effects allows researchers to uncouple the initial binding event from subsequent transcriptional activation. oup.comnih.gov For example, while the wild-type mouse estrogen receptor expressed in yeast binds both IB-S and IB-R with similar affinity, it shows a minor preference for this compound in transactivation assays. oup.comoup.comnih.gov By using these enantiomers to study mutant estrogen receptors, scientists can pinpoint specific amino acid residues within the receptor's activation function 2 (AF-2) domain that are crucial for stereospecific signal transduction. oup.comnih.gov This research helps to explain how structurally similar ligands can produce distinct patterns of gene expression and biological responses, a phenomenon central to the development of selective estrogen receptor modulators (SERMs). nih.govoup.com

Research Findings in Data Tables

Table 1: Competitive Binding Index of Indenestrol Isomers to Cytosolic Estrogen Receptor

This table shows the relative ability of various indenestrol isomers and related compounds to compete with estradiol for binding to the estrogen receptor. A higher index indicates stronger binding affinity. The data reveals a significant stereochemical preference for the (S)-enantiomer of Indenestrol A, but no such preference for the enantiomers of Indenestrol B. researchgate.netresearchgate.net

| Compound | Competitive Binding Index* |

| Estradiol | 100 |

| Diethylstilbestrol (DES) | 286 |

| Indenestrol A (Racemic) | 143 |

| (S)-Indenestrol A | 285 |

| (R)-Indenestrol A | 3 |

| Indenestrol B (Racemic) | 145 |

| Indenestrol B (Enantiomer 1) | 100 |

| Indenestrol B (Enantiomer 2) | 143 |

| Data sourced from studies on cytosolic estrogen receptors. researchgate.netresearchgate.net |

Table 2: Transcriptional Activation and Binding Affinity of Indenestrol B Enantiomers with Wild-Type Mouse Estrogen Receptor (mER)

This table summarizes the biological activity (transactivation) and binding affinity of the (S) and (R) enantiomers of Indenestrol B in a yeast expression system for the wild-type mouse estrogen receptor. While the binding affinities are similar, a slight preference for the (S)-enantiomer is observed in transcriptional activation. oup.com

| Ligand | Relative Transcriptional Activity (vs. IB-R) | Relative Binding Affinity (vs. IB-R) |

| This compound | 1.5-fold higher | 1.6-fold higher |

| (R)-Indenestrol B | 1.0 (Reference) | 1.0 (Reference) |

| Data reflects a 1.5-fold lower half-maximal dose for transactivation and a 1.6-fold greater binding affinity for IB-S compared to IB-R. oup.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H18O2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(1S)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol |

InChI |

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-10,15,19-20H,3H2,1-2H3/t15-/m0/s1 |

InChI Key |

HJVFIQKBLPQQDY-HNNXBMFYSA-N |

Isomeric SMILES |

CC[C@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |

Canonical SMILES |

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of S Indenestrol B

Established Synthetic Routes to Indenestrol (B48675) B and its Racemic Mixtures

The initial approaches to Indenestrol B primarily yielded racemic mixtures, which necessitated subsequent separation to isolate the individual enantiomers. These methods laid the groundwork for understanding the compound's formation and stability.

Thermal Cyclization Approaches

A key method for synthesizing a mixture of Indenestrol A (IA) and Indenestrol B (IB) involves the thermal cyclization of E,E-dienestrol. nih.govjst.go.jp This pericyclic reaction, governed by specific orbital symmetry rules, leads to the formation of the indenene ring system characteristic of these compounds. imperial.ac.uk While effective in producing the core structure, this approach results in a mixture of isomers that require further separation. nih.govjst.go.jp

Derivatization Strategies for Structural Assignment

To confirm the absolute configuration of the enantiomers obtained from racemic mixtures, derivatization strategies have been employed. researchgate.net One such method involves reacting the purified enantiomer with a chiral derivatizing agent, such as 4-bromobenzoyl chloride. researchgate.net The resulting diastereomeric derivative can then be analyzed using X-ray crystallography to determine its three-dimensional structure. nih.govjst.go.jpresearchgate.net For instance, the di(4-bromobenzoate) of (-)-IB was analyzed to establish its absolute structure as C(3)-S. nih.govjst.go.jp This technique is crucial for unequivocally assigning the stereochemistry of the separated enantiomers. Chemical derivatization can also be used to enhance the analytical performance in chromatographic and mass spectrometric analyses by improving separation, sensitivity, and selectivity. nih.govspectroscopyonline.com

Enantioselective Synthesis and Chiral Resolution Techniques for (S)-Indenestrol B

Achieving the synthesis of the specific (S)-enantiomer of Indenestrol B requires either direct enantioselective synthesis or efficient chiral resolution of a racemic mixture.

Chiral High-Pressure Liquid Chromatography (HPLC) for Enantiomer Separation

A widely used and effective method for separating the enantiomers of Indenestrol B is chiral High-Pressure Liquid Chromatography (HPLC). nih.govjst.go.jpnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comsigmaaldrich.com For the indenestrols, the Chiralcel OJ column has been reported to provide the most successful separations. nih.govresearchgate.net This method has been used to separate the enantiomers of both Indenestrol A and Indenestrol B to a purity of over 99%. nih.govjst.go.jp The choice of mobile phase and temperature can be optimized to improve the resolution of the enantiomers. sigmaaldrich.com

Table 1: Chiral HPLC Separation of Indenestrol Enantiomers

| Compound | Chiral Stationary Phase | Purity Achieved | Reference |

| Indenestrol A | Chiralcel OJ | >99% | nih.govjst.go.jp |

| Indenestrol B | Chiralcel OJ | >99% | nih.govjst.go.jp |

Emerging Methodologies for Stereoselective Access to this compound

While chiral resolution is a powerful tool, the development of direct stereoselective synthetic methods is a primary goal in organic synthesis. chemistrydocs.comwikipedia.org These methods aim to create the desired stereocenter with high selectivity, avoiding the need for separating a racemic mixture. chemistrydocs.com For the synthesis of chiral molecules like this compound, this could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction. chemistrydocs.com While specific emerging methodologies for the direct enantioselective synthesis of this compound are not extensively detailed in the provided search results, the principles of stereoselective synthesis, including substrate-controlled, reagent-controlled, and catalyst-controlled methods, would be applicable. rsc.orgmdpi.com

Optimization of Reaction Conditions for Yield and Stereopurity

The efficiency of any synthetic route, whether racemic or enantioselective, is highly dependent on the reaction conditions. nih.gov Optimization of these conditions is crucial for maximizing the yield of the desired product and, in the case of stereoselective synthesis, for achieving high stereopurity. beilstein-journals.org Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. researchgate.netscielo.br For instance, statistical design of experiments, such as using a Doehlert matrix, can be employed to systematically evaluate the influence and interaction of various reaction parameters. mdpi.com High-throughput experimentation and machine learning algorithms are also emerging as powerful tools for accelerating the optimization of chemical reactions. beilstein-journals.org While specific optimization data for this compound synthesis is not available in the provided results, these general principles of reaction optimization would be directly applicable to improving its synthesis. scielo.brmdpi.com

Advanced Spectroscopic and Structural Characterization of S Indenestrol B and Enantiomers

X-ray Crystallography for Absolute Stereochemical Assignment of (S)-Indenestrol B and Analogs

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comwikipedia.org By directing X-rays at a single crystal, the resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the molecular structure, including the absolute configuration of chiral centers. libretexts.orgnih.gov This method is considered the gold standard for the unambiguous assignment of stereochemistry.

In the case of Indenestrol (B48675) B (IB), its enantiomers were first separated using high-pressure liquid chromatography (HPLC) with a chiral column to achieve a purity greater than 99%. jst.go.jp To determine the absolute stereochemistry, the (-)-Indenestrol B enantiomer was chemically modified to create a derivative suitable for crystallographic analysis. jst.go.jp Specifically, it was reacted to form di(4-bromobenzoate) Indenestrol B. The presence of the heavy bromine atom in this derivative aids in the crystallographic analysis and allows for a confident assignment of the absolute configuration. X-ray analysis of this derivative unequivocally established its absolute structure as C(3)-S. jst.go.jp Therefore, (-)-Indenestrol B is correctly identified as this compound.

A similar methodological approach was successfully applied to the analogous compound, Indenestrol A (IA). nih.gov The enantiomers of Indenestrol A were separated and one enantiomer was derivatized with 4-bromobenzoyl chloride to yield di(4-bromobenzoate) Indenestrol A. nih.gov Subsequent X-ray crystallographic analysis of this derivative assigned its absolute configuration as C(3)-R, identifying it as (R)-Indenestrol A. nih.gov These studies highlight a robust and reliable strategy for assigning the absolute configuration of indenestrol compounds.

Table 1: Summary of X-ray Crystallography Findings for Indenestrol Analogs

| Compound | Derivative for Analysis | Analytical Technique | Determined Absolute Configuration | Reference |

|---|---|---|---|---|

| (-)-Indenestrol B | di(4-bromobenzoate) Indenestrol B | X-ray Crystallography | C(3)-S | jst.go.jp |

| Indenestrol A (Peak 1 enantiomer) | di(4-bromobenzoate) Indenestrol A | X-ray Crystallography | C(3)-R | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). In the study of this compound, NMR was instrumental in confirming the molecular structure and assessing the purity of the separated enantiomers. nih.gov

Table 2: Expected ¹H-NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Structural Information Provided |

|---|---|---|---|

| Aromatic Protons | ~6.5 - 7.5 | Singlets, Doublets, Triplets | Confirms the substituted indene (B144670) core structure. |

| Phenolic -OH | Variable, ~4.5 - 5.5 | Singlet (broad) | Indicates presence of hydroxyl groups. |

| Ethyl -CH₂- | ~2.0 - 2.8 | Quartet | Confirms ethyl groups adjacent to a methyl group. |

| Ethyl -CH₃ | ~0.7 - 1.2 | Triplet | Confirms ethyl groups adjacent to a methylene (B1212753) group. |

Mass Spectrometry for Enantiomeric Confirmation and Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high accuracy. libretexts.org This is crucial for confirming the molecular identity of a synthesized or isolated compound. For Indenestrol B, mass spectrometry was used to confirm its molecular identity and enantiomeric nature. nih.gov

The mass spectrum of Indenestrol B would show a molecular ion peak (M⁺) corresponding to its molecular weight, providing direct evidence of its elemental composition. However, standard MS techniques are inherently "chiral-blind" because enantiomers have identical masses and thus produce identical mass spectra. unipd.it To differentiate or confirm enantiomers using MS, specialized methods are required. These often involve creating a chiral environment, for instance by forming a non-covalent complex between the analyte and a chiral selector molecule, which can then be analyzed by techniques like ion mobility-mass spectrometry. unipd.itnih.gov Research on Indenestrol A and B confirms that mass spectrometry was successfully used as part of the process to verify their enantiomeric nature after separation. nih.gov

Table 3: Molecular Identity Data for Indenestrol B from Mass Spectrometry

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Molecular Ion Peak (m/z) |

|---|---|---|---|

| Indenestrol B | C₂₀H₂₂O₂ | 294.16 | 294.16 |

Conformational Analysis in Solution and Solid State

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds. These conformations can vary between the solid state (as determined by X-ray crystallography) and in solution (often studied by NMR). figshare.comnih.gov

The solid-state conformation of this compound has been defined through the X-ray crystallographic analysis of its derivative. jst.go.jp Studies on the related compound, (S)-Indenestrol A, suggest that the conformations observed in the solid state are at or near their minimum energy states. pageplace.de This implies that the crystal structure provides a snapshot of a highly stable and likely physiologically relevant conformation.

The conformation in solution, however, can be more flexible. A molecule may exist as an ensemble of different conformers in dynamic equilibrium. nih.gov Techniques like NMR spectroscopy can be used to determine the average conformation in solution or even to identify the populations of individual conformers. nih.gov Understanding the conformational profile of this compound in solution is critical, as this environment more closely mimics physiological conditions and determines how the molecule presents itself to its biological targets, such as receptors. The interplay between the solid-state and solution conformations provides a comprehensive picture of the molecule's structural dynamics.

Molecular Interactions of S Indenestrol B with Biological Macromolecules

Estrogen Receptor (ER) Binding Dynamics

The binding of (S)-Indenestrol B to estrogen receptors is a critical initiating step in its mechanism of action. This process is governed by the principles of molecular recognition, where the specific chemical structure of the ligand dictates its affinity and selectivity for different receptor subtypes.

Comparative Binding Affinities to Estrogen Receptor Subtypes (ERα, ERβ)

This compound, an analog and metabolite of diethylstilbestrol (B1670540) (DES), demonstrates a high binding affinity for the estrogen receptor (ER). researchgate.netnih.gov Studies utilizing mouse uterine estrogen receptor (mER) have shown that this compound binds with a slightly lower affinity compared to DES. Specifically, the wild-type mER binds this compound with a 3-fold lesser affinity than DES. oup.com In competitive binding assays with cytosolic ER, the racemic mixture of Indenestrol (B48675) B (IB) showed a competitive binding index of 145, where estradiol (B170435) is 100. nih.govresearchgate.net The separated enantiomers, IB-1 and IB-2, had indices of 100 and 143, respectively, indicating no significant binding preference between the enantiomers for the cytosolic ER. nih.govresearchgate.net

Table 1: Comparative Binding Affinities of Indenestrol B Enantiomers to Mouse Estrogen Receptor

| Compound | Relative Binding Affinity (vs. DES) | Competitive Binding Index (Estradiol = 100) |

|---|---|---|

| This compound (IB-S) | 3-fold less than DES oup.com | 100 nih.govresearchgate.net |

| (R)-Indenestrol B (IB-R) | 5-fold less than DES oup.com | 143 nih.govresearchgate.net |

| Racemic Indenestrol B (IB) | - | 145 nih.govresearchgate.net |

| Diethylstilbestrol (DES) | 1 | 286 nih.govresearchgate.net |

Stereospecificity in Ligand Recognition by Estrogen Receptors: Focus on this compound versus (R)-Indenestrol B

The stereochemistry of a ligand can significantly influence its interaction with a biological receptor. In the case of Indenestrol B, which possesses a chiral carbon, the (S) and (R) enantiomers exhibit nuanced differences in their binding to the estrogen receptor. oup.com

While the wild-type mouse uterine estrogen receptor (mER) binds both this compound and (R)-Indenestrol B with similar high affinities, a slight preference for the (S)-enantiomer has been observed. oup.comnih.gov Specifically, this compound binds with a 1.6-fold greater affinity than (R)-Indenestrol B to the wild-type mER. oup.com This subtle difference in binding affinity is reflected in their transcriptional activities, where this compound shows a very minor preference in transactivation. oup.comnih.gov

Interestingly, studies with mutant mERs have revealed key amino acid residues involved in this stereospecific recognition. For instance, a mutation at histidine 528 (H528G) in the mER resulted in a significant shift in ligand preference, with the receptor then favoring (R)-Indenestrol B over this compound in transactivation. oup.comnih.gov This highlights the crucial role of specific amino acid residues within the receptor's ligand-binding domain in discerning between stereoisomers. oup.com In contrast to Indenestrol B, the enantiomers of a related compound, Indenestrol A, show a much more pronounced stereochemical preference in ER binding. researchgate.netnih.govnih.gov

Table 2: Stereospecific Binding of Indenestrol B Enantiomers to Wild-Type Mouse Estrogen Receptor

| Enantiomer | Relative Binding Affinity (vs. IB-R) | Key Interacting Residues |

|---|---|---|

| This compound | 1.6-fold higher oup.com | His528 oup.comnih.gov |

| (R)-Indenestrol B | 1.0 | His528 (less critical for binding) oup.comnih.gov |

Quantitative Analysis of Binding Kinetics: Association and Dissociation Rates

The dynamics of ligand-receptor binding are not solely defined by affinity but also by the rates at which the ligand associates and dissociates from the receptor. While specific quantitative data on the association (k_on) and dissociation (k_off) rates for this compound are not extensively detailed in the provided search results, inferences can be drawn from related studies. For instance, in studies of the related compound Indenestrol A, differences in the binding affinities of its enantiomers were partially attributed to differences in their association rate constants. researchgate.netnih.govresearchgate.net It is plausible that similar kinetic differences, albeit more subtle, contribute to the observed binding characteristics of the Indenestrol B enantiomers. The high affinity of Indenestrol B for the estrogen receptor, with a dissociation constant (Kd) in the range of approximately 1.5-2.2 x 10⁻¹⁰ M, suggests a relatively stable ligand-receptor complex. nih.gov

Receptor Translocation and Nuclear Localization

Upon ligand binding, the estrogen receptor undergoes a conformational change and translocates to the cell nucleus, where it can modulate gene expression. wikipedia.orgmdpi.com The nature of the ligand influences this process, including the efficiency of translocation and the duration of nuclear retention.

Estrogen Receptor Nuclear Translocation in In Vitro Systems

In vivo studies have demonstrated that racemic Indenestrol B is capable of inducing the translocation of the estrogen receptor to the nucleus. nih.gov It occupies a similar level of receptor in the nucleus as estradiol and DES. nih.gov However, the efficiency of this translocation can be influenced by the specific ligand. For example, the related compound, racemic Indenestrol A, produced only 60% of the nuclear ER levels compared to DES. nih.gov When the enantiomers of Indenestrol A were tested individually, only the (S)-enantiomer was able to translocate the ER to a level comparable to DES. nih.gov While direct comparative data for the individual enantiomers of Indenestrol B on nuclear translocation efficiency is not explicitly available in the provided results, the similar binding affinities of the (S) and (R) forms suggest they may have comparable initial translocation capabilities. oup.com

Nuclear Estrogen Receptor Retention and Occupancy Duration

The duration of estrogen receptor retention within the nucleus is a critical factor in determining the extent and duration of the subsequent biological response. Racemic Indenestrol B has been shown to have nuclear retention times similar to those of estradiol and DES. nih.gov In studies examining the temporal pattern of KCl-resistant receptor sites, racemic Indenestrol B displayed a pattern similar to that of estradiol and DES. nih.gov This suggests that once the this compound-ER complex is in the nucleus, it remains for a duration sufficient to initiate downstream transcriptional events. Further investigation into the nuclear retention of the individual (S) and (R) enantiomers would provide a more complete understanding of their differential biological activities. nih.govnih.gov

Interactions with Other Endogenous Proteins

Beyond the estrogen receptor, the potential for this compound to interact with other proteins could modulate its activity and distribution.

Sex Hormone-Binding Globulin (SHBG) is a key transport protein in the blood, produced mainly by the liver, that binds to sex hormones like testosterone (B1683101) and estradiol with high affinity. southtees.nhs.uknih.gov This binding regulates the amount of "free" hormone available to enter cells and activate receptors. wikipedia.org While the binding characteristics of many natural and synthetic steroids to SHBG are well-documented, specific studies detailing the binding affinity of this compound for SHBG are not prominently available in the reviewed literature.

Generally, SHBG exhibits the highest affinity for androgens such as dihydrotestosterone (B1667394) (DHT), followed by testosterone, and then estradiol. wikipedia.org The affinity for various ligands can be influenced by factors such as the presence of certain ions; for example, high concentrations of zinc can reduce SHBG's affinity for estradiol. nih.gov Given that this compound is an estrogen analog, it could theoretically compete with endogenous estrogens for binding to SHBG, which would influence its bioavailability. However, without direct experimental data, its specific binding properties remain uncharacterized.

Table 1: Relative Binding Affinity of Various Steroids for SHBG This table presents general affinity rankings as specific data for this compound is not available.

| Compound | Relative Binding Affinity for SHBG |

|---|---|

| Dihydrotestosterone (DHT) | Highest |

| Testosterone | High |

| Androstenediol | Moderate |

| Estradiol | Moderate to Low |

| Estrone | Low |

Source: Based on general knowledge from multiple sources. wikipedia.org

The primary target of this compound is the estrogen receptor. However, other estrogenic compounds, such as tamoxifen, are known to have biological effects that are independent of the estrogen receptor, interacting with targets like protein kinase C. nih.govnih.gov

Currently, the scientific literature has not extensively characterized other specific protein targets for this compound. Identifying such off-target interactions is crucial for a complete understanding of a compound's biological profile. Potential avenues for discovering new protein targets could involve proteomic approaches. For instance, some studies use methods to identify proteins that undergo specific modifications, like S-nitrosylation, to map out signaling pathways and protein interactions. nih.gov Another approach could involve screening this compound against panels of receptors and enzymes to identify unforeseen interactions. While it is known that some estrogenic effects can be mediated by membrane-associated receptors like G protein-coupled estrogen receptor 1 (GPER1), no studies have explicitly linked this compound to this or other alternative pathways. biochemia-medica.comunsri.ac.id

DNA Binding and Chromatin Interactions

The ultimate function of the this compound-receptor complex is to regulate gene transcription, a process that involves direct interaction with DNA and modification of the chromatin environment.

The estrogen receptor, when activated by a ligand like this compound, binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. oup.combioscientifica.com This binding is a critical step for initiating gene transcription.

Studies using racemic indenestrol B have investigated the ability of the ligand-receptor complex to bind to EREs. Gel-shift assays, a technique used to study protein-DNA interactions, revealed that there was no discernible difference in the ability of estrogen receptor complexes bound to estradiol, diethylstilbestrol, or racemic indenestrol B to interact with a specific pS2 ERE. nih.gov This finding suggests that the structural form conferred upon the receptor by indenestrol B does not prevent its fundamental ability to recognize and bind to its target DNA sequences. oup.combioscientifica.com Therefore, any differential biological activity observed with this compound compared to other estrogens is not due to a failure of the receptor complex to engage with EREs. oup.com

The binding of the this compound-receptor complex to an ERE is just the beginning of transcriptional activation. This event triggers a cascade of further interactions that modify the local chromatin structure. Chromatin, the complex of DNA and proteins (primarily histones) in the nucleus, can exist in a condensed state (heterochromatin) that represses gene expression or a more open state (euchromatin) that allows for transcription.

The estrogen receptor acts as a scaffold to recruit co-activator proteins. These co-activators can include enzymes like histone acetyltransferases (HATs), which add acetyl groups to histones. This modification neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA and leading to a more relaxed, open chromatin structure. This "remodeling" makes the DNA accessible to the general transcription machinery, including RNA polymerase II, allowing gene expression to proceed. The specific nature of the ligand bound to the estrogen receptor can influence which co-activators are recruited and the subsequent degree of chromatin remodeling and transcriptional activation. diethylstilbestrol.co.uk While the precise co-activators recruited by the this compound-bound receptor have not been fully detailed, this general mechanism is the accepted model for how it influences chromatin and activates target genes.

Mechanistic Elucidation of S Indenestrol B S Biological Actions

Differential Ligand-Induced Estrogen Receptor Conformations

(S)-Indenestrol B, a stereoisomer of Indenestrol (B48675) B (IB), demonstrates estrogenic activity through its interaction with the estrogen receptor (ER). The binding of distinct ligands like this compound can lead to different structural changes in the ER, which in turn affects its function. While both the (S) and (R) enantiomers of Indenestrol B bind to the mouse estrogen receptor (mER) with similar affinity, they induce different transcriptional responses. This suggests that the specific three-dimensional shape of the ligand-receptor complex is crucial for determining the biological outcome.

Allosteric Modulation of ER Function

The binding of a ligand to the estrogen receptor is an allosteric switch that governs the receptor's interactions with DNA and other proteins. This compound, upon binding to the ER, induces a specific conformational state. This altered conformation is thought to reposition the activation function 2 (AF-2) region of the receptor. This repositioning is critical as it can influence the transcription of specific genes and affect the binding of coactivator proteins, which are necessary for robust transcriptional activation. The concept of allosteric modulation highlights that the biological activity of a ligand is not solely dependent on its binding affinity but also on the unique structural changes it imparts to the receptor.

Role of Specific Amino Acid Residues in ER Activation Function (AF-2)

The activation function 2 (AF-2) domain of the estrogen receptor is a critical region for mediating transcriptional activity. Studies using mutant mouse estrogen receptors (mERs) have revealed the importance of specific amino acid residues within this domain for the activity of this compound.

Research has shown that individual enantiomers of Indenestrol B, despite similar binding affinities, utilize different amino acids within the AF-2 domain for signal transduction. For instance, a mutation of histidine 528 to glycine (B1666218) (H528G) in the mER resulted in a significant 110-fold decrease in transactivation induced by this compound, while only causing an 8.8-fold reduction for its enantiomer, (R)-Indenestrol B. This finding strongly suggests that histidine 528 plays a crucial role specifically in the transactivation induced by this compound.

In contrast, a mutation of methionine 532 to glycine (M532G) led to a substantial reduction in transactivation for both this compound (124-fold) and (R)-Indenestrol B (50-fold) without altering their binding affinities. This indicates that methionine 532 is essential for the transactivation induced by both enantiomers but does not contribute to the stereospecific recognition. These findings underscore that the binding of stereochemically distinct ligands can alter the tertiary structure of the ER, leading to a repositioning of the AF-2 region that mediates gene transcription.

| Mutant mER | Fold Reduction in Transactivation by this compound | Fold Reduction in Transactivation by (R)-Indenestrol B | Conclusion |

| H528G | 110-fold | 8.8-fold | His528 is crucial for transactivation specifically by this compound. |

| M532G | 124-fold | 50-fold | Met532 is required for transactivation by both enantiomers. |

| Met521G | Wild type properties | Wild type properties | No stereospecific recognition. |

| Val537G | Wild type properties | Wild type properties | No stereospecific recognition. |

Downstream Signaling Pathway Modulation (Pre-clinical, in vitro focus)

This compound, as an estrogen agonist, initiates a cascade of downstream signaling events upon binding to the estrogen receptor. These events primarily involve the transcriptional regulation of estrogen-responsive genes and subsequent effects on cellular processes like growth and proliferation.

Transcriptional Activation of Estrogen-Responsive Genes (e.g., Progesterone (B1679170) Receptor, Glucose-6-phosphate Dehydrogenase, Ornithine Decarboxylase, Lactoferrin)

This compound has been shown to induce the expression of several estrogen-responsive genes. The pattern and level of induction can, however, differ from that of other estrogens like diethylstilbestrol (B1670540) (DES) or Indenestrol A, highlighting the concept of differential gene regulation by various agonists.

Progesterone Receptor (PR): Like other estrogenic compounds, this compound is capable of inducing the progesterone receptor gene. The PR itself is a key mediator of progesterone signaling and its expression is a hallmark of estrogen action.

Glucose-6-phosphate Dehydrogenase (G6PD): Racemic Indenestrol B, which contains the (S) enantiomer, can induce the mRNA of G6PD, an important enzyme in the pentose (B10789219) phosphate (B84403) pathway that supplies cells with NADPH. However, the induction by IB is transient compared to the sustained expression seen with DES and Indenestrol A.

Ornithine Decarboxylase (ODC): The gene for ODC, the rate-limiting enzyme in polyamine biosynthesis essential for cell growth, is induced by racemic Indenestrol B to levels comparable to those induced by DES.

Lactoferrin (LTF): In contrast to DES and Indenestrol A, racemic Indenestrol B does not induce the expression of the lactoferrin gene in the mouse uterus. This differential regulation of the lactoferrin gene is not due to differences in receptor binding affinity or altered binding to the lactoferrin estrogen response element (ERE). It is suggested that the unique conformation of the ER when bound to Indenestrol B leads to altered interaction with transcriptional co-activators specific to the lactoferrin gene promoter.

| Gene | Induction by this compound (as part of racemic IB) | Comparison with other Estrogens |

| Progesterone Receptor (PR) | Induced | Similar to other estrogen agonists. |

| Glucose-6-phosphate Dehydrogenase (G6PD) | Transient induction | Less sustained than with DES and Indenestrol A. |

| Ornithine Decarboxylase (ODC) | Induced | Induction levels are close to those of DES. |

| Lactoferrin (LTF) | Not induced | In contrast to DES and Indenestrol A which are inducers. |

Impact on In Vitro Cellular Growth Parameters (e.g., DNA Synthesis in Cell Lines)

The estrogenic activity of this compound translates into effects on cellular growth, which can be measured by parameters such as DNA synthesis. In estrogen-responsive cell lines like MCF-7, estrogens are known to stimulate proliferation and, consequently, DNA synthesis. Racemic Indenestrol B, containing the (S) enantiomer, has been shown to induce uterine

Interactions with Cytoskeletal Components

Inhibition of Microtubule Assembly In Vitro

This compound, along with its stereoisomer and the related compound Indenestrol A, has been identified as an inhibitor of microtubule assembly. jst.go.jpnih.gov In vitro studies using microtubule proteins isolated from porcine brain demonstrated that these non-steroidal estrogen analogs interfere with the polymerization of tubulin into microtubules. jst.go.jpnih.gov Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, structure, and intracellular transport. wikipedia.org Agents that disrupt microtubule dynamics can arrest the cell cycle, typically during the M phase (mitosis), which is a key mechanism for the anti-proliferative activity of many cancer therapeutics. wikipedia.orgmdpi.comoncotarget.com The racemic mixture of Indenestrol B was found to be a more potent inhibitor of microtubule assembly than the racemic mixture of Indenestrol A. jst.go.jpnih.gov

Stereochemical Dependence of Microtubule Interaction

The interaction of indenestrols with microtubules is highly dependent on their stereochemistry. jst.go.jpnih.gov Through chiral column high-pressure liquid chromatography, the enantiomers of Indenestrol A and Indenestrol B were separated to greater than 99% purity for individual analysis. jst.go.jpnih.gov X-ray crystallography of the di(4-bromobenzoate) derivative of (-)-Indenestrol B established its absolute configuration as C(3)-S. jst.go.jpnih.gov Therefore, this compound corresponds to the (-)-enantiomer.

Comparative analysis of the inhibitory activity of the different enantiomers on microtubule assembly revealed a clear stereochemical preference. The order of inhibitory potency was determined to be: (+)-Indenestrol B > (+)-Indenestrol A > (-)-Indenestrol A > (-)-Indenestrol B. jst.go.jpnih.gov This indicates that this compound, or (-)-Indenestrol B, is the least active of the four tested stereoisomers in inhibiting microtubule polymerization in this in vitro model. jst.go.jpnih.gov

| Compound | Relative Inhibitory Activity on Microtubule Assembly |

| (+)-Indenestrol B | Most Active |

| (+)-Indenestrol A | ↓ |

| (-)-Indenestrol A | ↓ |

| (-)-Indenestrol B (this compound) | Least Active |

Cellular Response Profiling in Model Systems (e.g., Yeast, Mammalian Cell Lines)

Model systems such as yeast (Saccharomyces cerevisiae) and various mammalian cell lines are fundamental tools for profiling the cellular responses to chemical compounds.

Yeast Models: As a simple, single-celled eukaryote, yeast offers a powerful platform for dissecting complex biological processes. researchgate.net It is used to study cellular responses to various stresses, investigate signaling pathways, and screen for compound activity. researchgate.netnih.govmicrobialcell.com Genome-scale metabolic models of yeast can be used to predict cellular responses to new environmental conditions or genetic perturbations. biorxiv.org

Mammalian Cell Line Models: Mammalian cell lines are indispensable for drug discovery and development, providing a biologically relevant context for assessing a compound's effect on human cells. cytena.com They are used to model diseases, screen for therapeutic candidates, and perform toxicity assays. cytena.com Different cell lines (e.g., CHO, HEK293, MCF7) are chosen based on the specific research question, such as protein production, signaling pathway analysis, or modeling apoptosis. cytena.comnih.govnih.gov Researchers can monitor various parameters, including cell viability, proliferation rates, cell cycle progression, and changes in cell mass or density to understand a compound's mechanism of action. frontiersin.orgsigmaaldrich.com

While these model systems are standard for characterizing novel compounds, specific data detailing the cellular response profile of this compound in either yeast or mammalian cell lines were not identified in the reviewed literature.

Structure Activity Relationship Studies and Conformational Analysis for S Indenestrol B and Analogs

Impact of Indene (B144670) Ring Substitutions on Biological Activity

Research into various indene derivatives has shown that the introduction of different functional groups can either enhance or diminish estrogenic activity. For instance, the synthesis of various substituted indene derivatives serves as a method to create building blocks for biologically active compounds. acs.org The specific substitutions on the indene core of indenestrols, which are derived from the metabolic cyclization of DES, result in a class of compounds with high affinity for the estrogen receptor but surprisingly weak uterotropic activity. researchgate.netresearchgate.net This discrepancy highlights that receptor binding affinity alone does not guarantee a potent biological response and that the specific structural arrangement imparted by the indene ring and its substituents is a critical determinant of the ultimate biological outcome.

Role of Phenolic Hydroxyl Groups in Receptor Recognition

The phenolic hydroxyl (-OH) groups are widely recognized as essential pharmacophoric elements for estrogen receptor recognition. researchgate.netnih.gov In (S)-Indenestrol B, as in the endogenous estrogen estradiol (B170435) and the parent compound DES, these hydroxyl groups are critical for anchoring the ligand within the receptor's binding site. nih.gov

The primary mechanism of interaction involves hydrogen bonding. The phenolic hydroxyl group, typically mimicking the A-ring of estradiol, acts as both a hydrogen bond donor and acceptor, forming a crucial hydrogen bond network with specific amino acid residues, such as Glutamate (Glu353) and Arginine (Arg394), and a key water molecule within the ER binding pocket. nih.gov The presence and proper spatial orientation of at least one phenolic hydroxyl group are considered imperative for significant ER binding affinity. researchgate.netrsc.org Compounds lacking this feature, or where it is masked (e.g., as a methyl ether), generally exhibit dramatically reduced affinity for the receptor. scispace.com While a second hydroxyl group, mimicking the D-ring of estradiol, contributes to binding, studies have shown that compounds with only one phenolic hydroxyl can still bind with reasonable affinity, indicating the paramount importance of the phenolic moiety in initiating receptor recognition. nih.gov

Conformation-Activity Relationships: Planarity and Spatial Orientation of Functional Groups

X-ray crystallography studies have revealed that the more active indenestrol (B48675) derivatives, Indenestrol A and Indenestrol B, share nearly identical, highly planar conformations. researchgate.netnih.govcapes.gov.br In this extended conformation, the phenyl ring is twisted only slightly out of the plane of the indene ring system. nih.govresearchgate.net This planarity allows the molecule to fit effectively into the ligand-binding pocket of the ER. A critical parameter for estrogenic activity is the distance between the oxygen atoms of the two terminal hydroxyl groups. In both Indenestrol A and B, this distance is approximately 11.6 Å, which closely mimics the corresponding distance in estradiol and DES, explaining their high binding affinity. researchgate.netnih.govresearchgate.net

This contrasts sharply with the conformation of less active isomers like idanestrol. In idanestrol, the substituents on the indane ring force the molecule into a constrained, L-shaped conformation. researchgate.netnih.govresearchgate.net This deviation from planarity and the altered spatial relationship between the phenolic rings are almost certainly the cause of its significantly reduced receptor binding affinity and biological activity. nih.gov

| Compound | Molecular Conformation | O-O Distance (approx.) | Relative Activity |

| Indenestrol A | Highly Planar, Extended | 11.6 Å | More Active Isomer |

| Indenestrol B | Highly Planar, Extended | 11.6 Å | More Active Isomer |

| Idanestrol | L-Shaped, Non-planar | N/A | Least Active Isomer |

Comparative Analysis with Diethylstilbestrol (B1670540) (DES) and Other Indenestrol Isomers (Indenestrol A, Idanestrol, Pseudo-DES)

This compound is an analog and metabolite of Diethylstilbestrol (DES), a potent synthetic estrogen. researchgate.netnih.gov A comparative analysis of these compounds provides insight into the structural requirements for estrogenic activity. DES is a highly flexible molecule, but its active conformation mimics the steroid hormone estradiol, allowing it to bind with high affinity to the estrogen receptor. nih.gov

Indenestrol A and Indenestrol B, formed by the metabolic cyclization of DES, retain high binding affinity for the ER, in some cases comparable to or higher than estradiol. researchgate.netnih.gov However, this high affinity does not translate into strong biological activity, as they are considered weak estrogens in terms of uterotropic response. researchgate.netresearchgate.net This dissociation between binding and activity suggests that while their planar structure allows them to occupy the receptor, they may fail to induce the optimal conformational change in the receptor required for a full agonistic response. researchgate.net

In contrast, Idanestrol, another DES metabolite, exhibits both poor receptor binding and low biological activity. nih.gov Its L-shaped structure prevents it from adopting the extended, planar conformation necessary for effective interaction with the ER binding site. researchgate.netnih.gov Pseudo-DES, another related compound, is also used as a probe to study the various genomic responses associated with estrogen action. nih.gov The differing activities of these isomers underscore the stringent conformational requirements of the estrogen receptor. nih.gov

Stereochemical Influence on Biological Efficacy and Receptor Selectivity

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity, as biological systems like receptors are themselves chiral and can interact differently with different enantiomers. nih.govslideshare.netsolubilityofthings.com Both Indenestrol A and Indenestrol B possess a single chiral carbon atom and therefore exist as a mixture of enantiomers. nih.gov The investigation of these pure enantiomers has revealed significant stereochemical preferences in the estrogen receptor.

For Indenestrol A (IA), the estrogen receptor demonstrates a remarkable chiral preference. The (S)-enantiomer (IA-S) binds with high affinity to the ER, whereas the (R)-enantiomer (IA-R) shows very low affinity. researchgate.netresearchgate.netnih.gov This difference in binding is also reflected in their biological activity. The biological effects of racemic Indenestrol A, such as the stimulation of ornithine decarboxylase (ODC) activity, were found to be almost entirely due to the IA-S enantiomer. nih.gov

Interestingly, this pronounced stereoselectivity is not observed for Indenestrol B (IB). researchgate.netnih.gov Both enantiomers of Indenestrol B (IB-1 and IB-2) exhibit comparable, high binding affinity for the estrogen receptor. researchgate.netresearchgate.netnih.gov This suggests that the subtle structural difference between Indenestrol A and B (the position of the double bond within the five-membered ring) alters how the enantiomers are presented to the receptor, eliminating the chiral discrimination seen with the Indenestrol A isomers. These findings demonstrate that the ER ligand binding site can exhibit high stereochemical sensitivity for some non-steroidal ligands but not others, influencing their resulting biological profiles. researchgate.netnih.gov

Table of Competitive Binding Indices for Indenestrol Enantiomers The following table presents the relative binding affinity of various compounds to the cytosolic estrogen receptor, with estradiol set as the reference at 100.

| Compound | Competitive Binding Index |

| Estradiol | 100 |

| Diethylstilbestrol (DES) | 286 |

| Indenestrol A (Racemic) | 143 |

| (R)-Indenestrol A (IA-R) | 3 |

| (S)-Indenestrol A (IA-S) | 285 |

| Indenestrol B (Racemic) | 145 |

| Indenestrol B (Enantiomer 1) | 100 |

| Indenestrol B (Enantiomer 2) | 143 |

| Data sourced from studies on competitive binding to the cytosolic estrogen receptor. researchgate.netresearchgate.netnih.gov |

Computational and Theoretical Chemistry Approaches in S Indenestrol B Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of (S)-Indenestrol B within the ligand-binding pocket (LBP) of its primary target, the estrogen receptor (ER). Studies on nonsteroidal estrogen receptor ligands, including indenestrol (B48675) analogs, have utilized molecular docking to elucidate key interactions. nih.govyok.gov.tr For this compound, docking simulations would typically be performed against the crystal structures of the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes.

The process involves placing the 3D structure of this compound into the LBP of the ER and evaluating various binding poses using a scoring function. This function estimates the binding free energy, with more negative scores indicating a more favorable interaction. Key interactions for estrogenic compounds typically involve hydrogen bonds between the phenolic hydroxyl groups of the ligand and specific amino acid residues in the receptor, such as Glu353 and Arg394 in ERα, as well as hydrophobic interactions with the surrounding residues. plos.org

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. pensoft.netnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For the this compound-ER complex, an MD simulation would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. biorxiv.org Research on indenestrol analogues has involved energy minimizations and molecular dynamics calculations to determine the ground state conformer of each molecule before further analysis. yok.gov.tr These simulations can highlight conformational changes in the receptor upon ligand binding, which are crucial for its activation or inhibition. biorxiv.org

The stability of the complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD suggests that the complex has reached equilibrium. Further analysis can include the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Estrogen Receptor Binding and Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are particularly useful for predicting the activity of new compounds and for understanding the structural features that are important for activity. For this compound and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to study their binding affinity for the estrogen receptor. nih.gov

In a typical 3D-QSAR study of indenestrol analogs, a set of molecules with known ER binding affinities is selected as a training set. nih.gov The molecules are aligned based on a common scaffold, and for each molecule, steric and electrostatic fields are calculated at various points on a 3D grid surrounding the molecule. Partial least squares (PLS) analysis is then used to derive a mathematical equation that correlates the variations in these fields with the variations in biological activity.

A study on nonsteroidal ER ligands, including indenestrol analogues, developed a 3D-QSAR model using the CoMFA/q2-guided region selection (CoMFA/q2-GRS) method. nih.gov This model, which included 30 compounds, yielded a cross-validated r-squared (q²) of 0.796, indicating good predictive ability. nih.gov The results of such models are often visualized as contour maps, which show regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For instance, the CoMFA steric and electrostatic plots can highlight areas where bulky substituents would enhance or diminish binding affinity, providing a roadmap for the design of more potent analogs. nih.gov

| QSAR Model Parameters for Nonsteroidal ER Ligands | |

| Method | CoMFA/q2-GRS |

| Number of Compounds | 30 |

| Cross-validated r² (q²) | 0.796 |

| Standard Error of Prediction | 0.594 |

| Principal Components | 3 |

| Data derived from a study on diethylstilbestrol (B1670540) and indenestrol analogues. nih.gov |

These models have demonstrated that both steric and electrostatic factors are crucial for the binding affinity of ligands to the estrogen receptor. researchgate.net

Quantum Chemical Calculations: Frontier Molecular Orbital Theory and Charge Transfer Interactions

Quantum chemical calculations provide a detailed description of the electronic structure of molecules, which is fundamental to their reactivity and intermolecular interactions. nih.govrsc.org Methods like Density Functional Theory (DFT) are commonly used to study the properties of molecules like this compound. mdpi.com These calculations can provide insights into the molecule's geometry, electronic charge distribution, and frontier molecular orbitals (FMOs).

Frontier Molecular Orbital Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.

Quantum chemical calculations can also be used to compute the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the phenolic hydroxyl groups are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond donation to the estrogen receptor.

Furthermore, these calculations can elucidate charge transfer interactions between the ligand and the receptor. Upon binding, electrons can be transferred from the occupied orbitals of one molecule to the unoccupied orbitals of the other. Analyzing the nature and extent of this charge transfer can provide a deeper understanding of the binding mechanism and the nature of the chemical bond formed between this compound and the estrogen receptor.

| Quantum Chemical Parameters | Significance |

| HOMO Energy | Related to electron-donating ability |

| LUMO Energy | Related to electron-accepting ability |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution and potential interaction sites |

In Silico Prediction of Biological Target Affinity and Selectivity

Beyond its primary interaction with estrogen receptors, it is valuable to predict the potential affinity and selectivity of this compound for other biological targets. In silico target prediction methods use computational algorithms to screen a compound against a large database of known protein targets. nih.gov These methods can be broadly categorized as ligand-based and structure-based.

Ligand-based methods compare the chemical structure of this compound to a database of compounds with known biological activities. If this compound is structurally similar to compounds that are known to bind to a particular target, it is predicted to have a similar activity. These methods often rely on machine learning or deep learning models trained on large datasets of drug-target interactions. mdpi.comarxiv.orgrsc.org

Structure-based methods, on the other hand, involve docking the structure of this compound into the binding sites of a wide range of proteins. The binding affinity is then estimated using scoring functions. This approach, often referred to as reverse docking or inverse docking, can identify potential off-targets for this compound, which is crucial for understanding its broader pharmacological profile and potential side effects.

Ensemble chemogenomic models that integrate information from both chemical structures and protein sequences have shown promise in accurately predicting compound-target interactions. nih.gov For this compound, such an approach could generate a ranked list of potential protein targets, which could then be prioritized for experimental validation. The performance of these predictive models is often evaluated by their ability to enrich known targets in the top ranks of the prediction list. nih.gov These in silico predictions of target affinity and selectivity are powerful tools in the early stages of drug discovery, helping to guide experimental efforts and providing a more comprehensive understanding of a compound's biological activities.

Methodological Advancements in the Study of S Indenestrol B

Development of Chiral Separation Techniques for Enantiomeric Purity

The accurate assessment of the biological activity of (S)-Indenestrol B necessitates its separation from its (R)-enantiomer with high enantiomeric purity. nih.gov This has been achieved through the development and refinement of chiral separation techniques, primarily high-performance liquid chromatography (HPLC) and, more recently, supercritical fluid chromatography (SFC).

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC has been a cornerstone in the separation of indenestrol (B48675) enantiomers. nih.govresearchgate.netrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and, consequently, their separation. phenomenex.comcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven particularly effective. phenomenex.com

One of the most successful separations of indenestrol enantiomers was achieved using a Chiralcel OJ column. nih.gov This column, packed with a cellulose-based CSP, allows for the efficient resolution of this compound and (R)-Indenestrol B. nih.govresearchgate.net The separation is typically carried out in a normal-phase mode, using a mobile phase consisting of a mixture of hexane (B92381) and an alcohol, such as isopropanol. The precise ratio of these solvents is optimized to achieve the best separation.

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations. chromatographyonline.comselvita.comfagg.benih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comfagg.be The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced consumption of toxic organic solvents compared to HPLC. chromatographyonline.comselvita.com

In the context of indenestrol analysis, chiral SFC offers several advantages. It can often provide complementary selectivity to HPLC, and the analysis times can be significantly shorter, making it suitable for high-throughput screening. chromatographyonline.comchromatographyonline.com The development of advanced SFC systems and a wide array of commercially available chiral stationary phases has expanded its applicability for the analysis of pharmaceutical compounds, including estrogen analogs like this compound. fagg.benih.govchromatographyonline.com

Table 1: Comparison of Chiral Separation Techniques for Indenestrol Enantiomers

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. phenomenex.comcsfarmacie.cz | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. chromatographyonline.com |

| Common Stationary Phases | Polysaccharide-based (e.g., Chiralcel OJ). nih.govphenomenex.com | Polysaccharide-based, Pirkle-type. chromatographyonline.comchromatographyonline.com |

| Mobile Phase | Typically hexane/isopropanol mixtures. nih.gov | Supercritical CO2 with organic modifiers (e.g., alcohols). selvita.comfagg.be |

| Advantages | Well-established, robust. nih.govcsfarmacie.cz | Faster analysis, reduced solvent consumption, environmentally friendly. chromatographyonline.comselvita.com |

| Application to this compound | Successfully used for enantiomeric separation. nih.govresearchgate.net | Potentially offers faster and more efficient separations. chromatographyonline.com |

Refined In Vitro Binding and Transactivation Assays for ER Stereospecificity

Understanding the stereospecific interaction of this compound with estrogen receptors (ERs) is fundamental to elucidating its mechanism of action. This has been made possible through the use of refined in vitro binding and transactivation assays.

Competitive Binding Assays:

Competitive binding assays are used to determine the relative affinity of a compound for a receptor. oecd.orgkorea.ac.kr In the case of this compound, these assays typically involve incubating the estrogen receptor with a radiolabeled ligand, such as [3H]17β-estradiol, in the presence of varying concentrations of unlabeled this compound. oup.comoup.com By measuring the displacement of the radiolabeled ligand, the binding affinity of this compound can be quantified.

Studies have shown that the mouse estrogen receptor (mER) binds both the (S) and (R) enantiomers of Indenestrol B with similar affinities. oup.comoup.com This suggests that the initial binding event may not be the sole determinant of the differential biological activity observed between the enantiomers.

Transactivation Assays:

Transactivation assays, also known as reporter gene assays, measure the ability of a ligand-bound receptor to activate gene expression. mst.dknih.govnih.gov These assays are crucial for assessing the functional consequences of ligand binding and can reveal subtle differences in the activity of stereoisomers that may not be apparent from binding assays alone. oup.com

These assays often utilize genetically engineered cells, such as yeast or human cell lines (e.g., MCF-7, HeLa), that contain an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). mst.dknih.gov When an estrogenic compound like this compound binds to the ER, the complex interacts with the ERE, leading to the expression of the reporter gene, which can be easily quantified.

Interestingly, while the binding affinities of the Indenestrol B enantiomers to the wild-type mouse ER are similar, transactivation assays in yeast have revealed a minor preference for this compound, which has a 1.5-fold lower half-maximal effective dose (ED50) than its (R)-enantiomer. oup.comoup.com This highlights the importance of functional assays in discerning the stereospecificity of ER activation.

Table 2: In Vitro Assays for this compound ER Stereospecificity

| Assay Type | Principle | Key Findings for this compound |

|---|---|---|

| Competitive Binding Assay | Measures the ability of this compound to displace a radiolabeled ligand from the estrogen receptor. oecd.orgkorea.ac.kr | Binds to the mouse estrogen receptor with an affinity similar to its (R)-enantiomer. oup.comoup.com |

| Transactivation (Reporter Gene) Assay | Quantifies the ability of the this compound-ER complex to activate gene expression via an estrogen-responsive element. mst.dknih.gov | Exhibits slightly higher potency in activating the wild-type mouse ER compared to the (R)-enantiomer in yeast-based assays. oup.comoup.com |

Application of Advanced Imaging Techniques for Intracellular Localization Studies

Determining the subcellular location of this compound and its interaction with estrogen receptors within the cell is critical for a complete understanding of its biological effects. Advanced imaging techniques, such as confocal microscopy, are instrumental in these investigations.

While specific studies focusing solely on the intracellular localization of this compound are not extensively detailed in the provided search results, the methodologies employed for similar compounds provide a clear framework. Fluorescently labeled analogs of estrogenic compounds are often used in conjunction with confocal microscopy to visualize their distribution within living cells. This approach allows for high-resolution imaging of the compound's localization in different cellular compartments, such as the nucleus and cytoplasm, and its co-localization with estrogen receptors.

Furthermore, techniques involving the use of radiolabeled ligands, such as those with Auger emitters, can provide insights into the proximity of the compound to critical cellular components like DNA. researchgate.net While not a direct imaging technique in the traditional sense, the detection of effects like DNA fragmentation can infer the intracellular location of the radiolabeled compound's decay. researchgate.net The development of novel fluorescent probes and imaging modalities will undoubtedly continue to refine our understanding of the intracellular trafficking and localization of this compound. jst.go.jpismrm.org

Innovative Approaches in Structure-Activity Relationship Elucidation

The elucidation of structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry and pharmacology, aiming to understand how the chemical structure of a molecule influences its biological activity. nih.govdrugdesign.orgalliedacademies.org For this compound and its analogs, innovative approaches to SAR are crucial for designing compounds with improved potency and selectivity.

The study of indenestrol derivatives has benefited from a combination of experimental data and computational modeling. X-ray crystallography has been employed to determine the three-dimensional structures of related indenestrol derivatives, providing insights into their conformation and how they might fit into the ligand-binding pocket of the estrogen receptor. nih.gov

Furthermore, site-directed mutagenesis of the estrogen receptor, coupled with binding and transactivation assays, has been a powerful tool to identify specific amino acid residues that are critical for stereospecific ligand recognition and activation. For example, studies with mutant mouse estrogen receptors have shown that specific amino acids within the receptor's activation function-2 (AF-2) domain are differentially required for the transactivation induced by the (S) and (R) enantiomers of Indenestrol B. oup.comnih.gov Specifically, a mutation at histidine 528 resulted in a significant reduction in transactivation by this compound, with a much smaller effect on the activity of the (R)-enantiomer, effectively switching the receptor's stereochemical preference. oup.comoup.com

These types of studies, which integrate molecular biology, structural biology, and pharmacology, represent an innovative and powerful approach to dissecting the intricate details of the structure-activity relationships of chiral ligands like this compound. oup.comnih.gov

Future Research Directions for S Indenestrol B in Chemical Biology

Elucidating the Full Spectrum of Molecular Targets beyond Estrogen Receptors

Furthermore, computational methods, including inverse molecular docking and pharmacophore modeling, could be utilized to screen large protein databases for potential binding partners of (S)-Indenestrol B. Hits from these in silico screens would then require experimental validation through biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine affinity. Uncovering these non-canonical targets will be pivotal in understanding the full range of cellular processes modulated by this compound.

Investigating Its Role as a Chemical Probe for Fundamental Biological Processes

Given its defined chemical structure and biological activity, this compound holds promise as a chemical probe to investigate fundamental biological processes. Its estrogenic properties make it a valuable tool for dissecting the intricate signaling pathways governed by ERs. By comparing its effects with those of other known ER modulators, researchers can delineate specific aspects of estrogen signaling.

Beyond its use in studying estrogen biology, if novel, non-estrogenic targets are identified as proposed in the previous section, this compound could be repurposed as a probe for these new targets. For example, if it is found to interact with a specific enzyme or transcription factor, it could be used to study the function of that protein in various cellular contexts. This would involve developing assays to monitor the activity of the identified target in the presence and absence of this compound, thereby elucidating the protein's role in cellular physiology and pathophysiology.

Advanced Mechanistic Studies on Differential Cellular Responses

Future investigations should focus on detailed mechanistic studies to understand how this compound elicits differential cellular responses in various cell types and tissues. This would involve a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics to capture a global view of the cellular changes induced by the compound. For instance, RNA sequencing (RNA-Seq) could identify gene expression signatures altered by this compound, providing insights into the downstream signaling pathways it modulates.

Moreover, high-content imaging and single-cell analysis techniques could be employed to study the heterogeneity of cellular responses to this compound at the individual cell level. These studies could reveal subpopulations of cells that are more or less sensitive to the compound and help to identify the molecular determinants of these differential responses. Understanding these mechanisms is crucial for predicting the compound's effects in complex biological systems and for its potential development as a targeted therapeutic agent.

Design and Synthesis of Novel this compound Analogs for Specific Mechanistic Investigations

To further enhance its utility as a chemical probe, the design and synthesis of novel analogs of this compound are of paramount importance. Structure-activity relationship (SAR) studies, guided by computational modeling, could inform the rational design of analogs with improved properties, such as increased potency, selectivity, or altered pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing (S)-Indenestrol B with high enantiomeric purity?

- Methodology : Use asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) to control stereochemistry. Purification via preparative HPLC with chiral stationary phases (CSPs) ensures enantiomeric excess (ee) >98%. Validate purity using polarimetry and chiral GC/MS .

- Key Variables : Catalyst loading, reaction temperature, and solvent polarity. Include a table comparing ee% under different conditions (e.g., Pd vs. Rh catalysts).

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology : Combine spectroscopic techniques (NMR, IR, UV-Vis) with X-ray crystallography for definitive structural confirmation. Assess solubility, logP, and pKa via shake-flask methods and potentiometric titration .

- Data Validation : Cross-reference spectral data with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity assays?

- Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals and effect sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodology : Conduct pharmacokinetic studies (e.g., bioavailability, metabolic stability) to identify discrepancies in absorption or first-pass metabolism. Use LC-MS/MS to quantify tissue distribution and correlate with activity .

- Contradiction Analysis : Apply Benjamini-Hochberg correction to adjust for false discovery rates in multi-omic datasets .

Q. What computational strategies are effective for modeling this compound’s interaction with estrogen receptors?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities and conformational stability. Validate with mutagenesis studies on key receptor residues .

- Data Integration : Compare results with cryo-EM structures of ligand-receptor complexes to refine models .

Q. How should researchers design experiments to investigate off-target effects of this compound?

- Methodology : Use high-throughput screening (HTS) panels (e.g., kinase profiling, GPCR assays) paired with transcriptomic analysis (RNA-seq). Apply LASSO regression to identify covarying targets and minimize overfitting .

- Ethical Considerations : Ensure animal studies comply with ARRIVE guidelines; include sham controls and blinded outcome assessment .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound studies?

- Protocol Standardization : Pre-register methods on platforms like Protocols.io . Report reaction yields, solvent batches, and instrument calibration data .

- Data Transparency : Deposit raw spectra, crystallographic files, and assay data in repositories (e.g., Zenodo) with CC-BY licenses .

Q. How can researchers ethically manage conflicting data from industry-sponsored vs. academic studies on this compound?

- Conflict Mitigation : Disclose funding sources and perform sensitivity analysis to assess bias. Use Egger’s regression to detect publication bias in meta-analyses .

Data Presentation and Validation

Table 1 : Key Characterization Techniques for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.